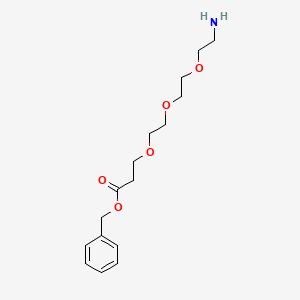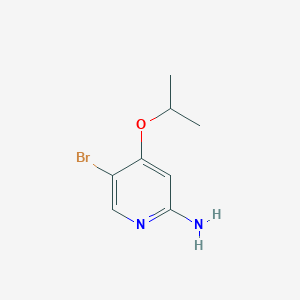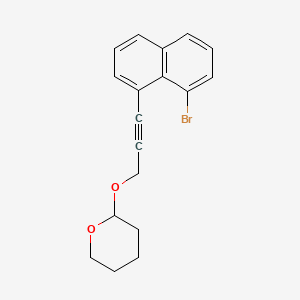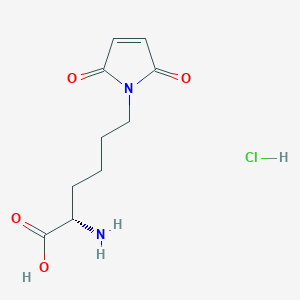
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the reaction of 1-butyl-3-methylcyclopentadiene with zirconium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
作用機序
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands. This coordination activates the zirconium center, making it highly reactive and capable of catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has similar catalytic properties but lacks the butyl and methyl substituents, which can affect its reactivity and selectivity.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound has additional methyl groups, which can enhance its stability and catalytic activity.
These similar compounds highlight the importance of ligand structure in determining the reactivity and applications of zirconium-based catalysts .
特性
分子式 |
C20H32Cl2Zr-2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChIキー |
TXZAOMBRMPNBTI-UHFFFAOYSA-L |
正規SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



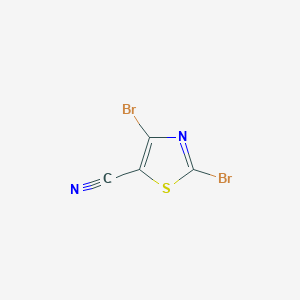
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
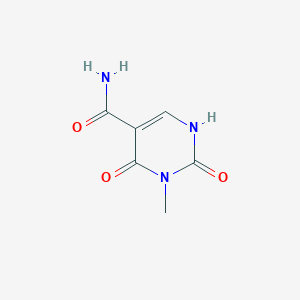
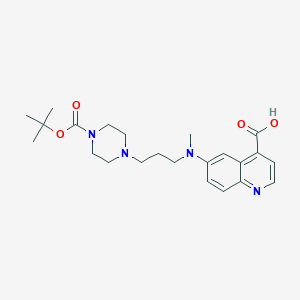
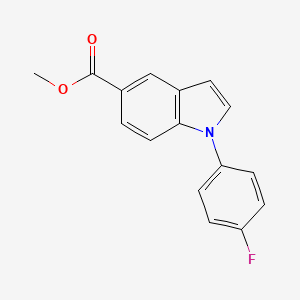
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)
